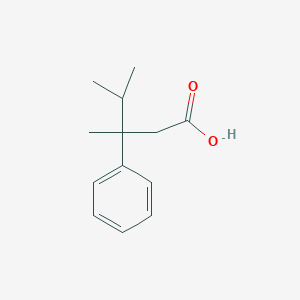

3,4-Dimethyl-3-phenylpentanoic acid

Description

BenchChem offers high-quality 3,4-Dimethyl-3-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-3-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2977-39-1 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,4-dimethyl-3-phenylpentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-10(2)13(3,9-12(14)15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) |

InChI Key |

JRGNTPMLTUAAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 3,4-Dimethyl-3-phenylpentanoic Acid

Abstract: This technical guide provides a comprehensive analysis of 3,4-Dimethyl-3-phenylpentanoic acid, a molecule of interest within the broader class of phenylalkanoic acids. We will dissect its core structural features, physicochemical properties, and propose a robust, well-reasoned synthetic pathway. Furthermore, this document outlines the expected analytical signatures for structural confirmation and explores the compound's potential as a versatile scaffold in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its place within contemporary pharmaceutical design.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in 3,4-Dimethyl-3-phenylpentanoic acid dictates its chemical behavior and potential biological activity. A thorough understanding of its structure is the cornerstone of any research or development effort.

IUPAC Nomenclature and Structural Identifiers

The molecule is systematically named 3,4-dimethyl-3-phenylpentanoic acid . Its identity is further codified by several key identifiers that ensure unambiguous reference in scientific literature and databases.[1]

| Identifier | Value | Source |

| Molecular Formula | C13H18O2 | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| CAS Number | 2977-39-1 | PubChem[1] |

| InChIKey | JRGNTPMLTUAAQJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)C(C)(CC(=O)O)C1=CC=CC=C1 | PubChem[1] |

Core Structural Features

The structure of 3,4-Dimethyl-3-phenylpentanoic acid is characterized by several key features that influence its reactivity and potential for biological interactions:

-

Quaternary Carbon Center (C3): The carbon at the 3-position is a quaternary, non-chiral center bonded to a phenyl group, a methyl group, an isopropyl group (via C4), and the ethyl-acid moiety. This sterically hindered center provides a rigid anchor for the substituent groups.

-

Phenyl Group: The aromatic ring is a critical component, offering a site for pi-stacking interactions with biological targets and serving as a scaffold that can be functionalized to modulate activity.

-

Isopropyl Group: This bulky, lipophilic group contributes to the overall hydrophobicity of the molecule, which can be crucial for membrane permeability.

-

Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, often essential for anchoring a molecule to the active site of an enzyme or receptor.

Caption: Core structural features of 3,4-Dimethyl-3-phenylpentanoic acid.

Physicochemical Data Summary

Computational models provide valuable estimates of the molecule's physical properties, which are essential for predicting its behavior in various experimental and biological systems.

| Property | Predicted Value | Method |

| XLogP3 | 3.3 | XLogP3[1] |

| Topological Polar Surface Area | 37.3 Ų | Cactvs[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Rotatable Bond Count | 3 | Cactvs[1] |

| Hydrogen Bond Donor Count | 1 | Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Cactvs[1] |

Part 2: A Proposed Synthetic Pathway

Retrosynthetic Analysis

Our strategy hinges on constructing the key C-C bonds to form the quaternary center. A logical disconnection breaks the bond between the carbonyl carbon and the alpha-carbon, suggesting an intermediate ester or nitrile that can be hydrolyzed. This intermediate can be formed via the addition of a nucleophile to a sterically hindered ketone.

Caption: Retrosynthetic analysis for 3,4-Dimethyl-3-phenylpentanoic acid.

Proposed Step-by-Step Protocol

This protocol is based on a Reformatsky reaction, a classic method for forming β-hydroxy esters, followed by dehydration and reduction, and concluding with hydrolysis. The causality behind each step is critical for success.

Step 1: Synthesis of 3-Methyl-3-phenyl-2-butanone (Intermediate)

-

Rationale: The foundational ketone is best prepared via a Friedel-Crafts-type acylation. However, to avoid rearrangement, an alternative is the reaction of a tertiary alcohol with an acylating agent under specific conditions.

-

Procedure: a. To a cooled (0 °C) solution of 2-phenyl-2-propanol in a suitable solvent like dichloromethane, add a Lewis acid catalyst (e.g., BF₃·OEt₂). b. Slowly add acetic anhydride. The Lewis acid activates the anhydride, facilitating acylation at the benzylic position followed by rearrangement to form the target ketone. c. Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NaHCO₃. d. Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography.

Step 2: Reformatsky Reaction to form Ethyl 3,4-dimethyl-3-phenylpentanoate

-

Rationale: The Reformatsky reaction is chosen over a Grignard reaction to avoid self-condensation of the enolizable ester. Zinc activation creates an organozinc nucleophile that adds efficiently to the sterically hindered ketone.

-

Procedure: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust and a crystal of iodine to dry benzene or THF. b. Add a solution of ethyl bromoacetate and the ketone from Step 1 to the flask. c. Gently heat the mixture to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle reflux. Maintain reflux until the zinc is consumed. d. Cool the reaction mixture and hydrolyze by slowly adding 10% H₂SO₄. e. Separate the organic layer, extract the aqueous layer with ether, combine organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is a β-hydroxy ester. f. Dehydrate the β-hydroxy ester using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield the α,β-unsaturated ester. g. Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated ester, Ethyl 3,4-dimethyl-3-phenylpentanoate. Purify by vacuum distillation.

Step 3: Hydrolysis to 3,4-Dimethyl-3-phenylpentanoic acid

-

Rationale: Basic saponification is a robust method for hydrolyzing the ester to the final carboxylic acid salt, followed by acidification.

-

Procedure: a. Dissolve the purified ester from Step 2 in a mixture of ethanol and water. b. Add an excess of potassium hydroxide (KOH) and reflux the mixture for several hours until TLC indicates the disappearance of the starting material. c. Cool the solution and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. e. Acidify the aqueous layer to pH ~2 with cold, concentrated HCl. The carboxylic acid will precipitate or can be extracted. f. Extract the final product with dichloromethane, dry the organic layers over anhydrous Na₂SO₄, and remove the solvent to yield the final product. Recrystallization from a suitable solvent like hexane can be performed for final purification.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 3,4-Dimethyl-3-phenylpentanoic acid.

Part 3: Structural Elucidation and Characterization

Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.

Expected Spectroscopic Signatures

| Technique | Expected Key Features |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, C₆H₅).~2.2-2.5 ppm: Singlet or AB quartet, 2H (-CH₂-COOH).~1.8-2.1 ppm: Septet, 1H (-CH(CH₃)₂).~1.3 ppm: Singlet, 3H (C3-CH₃).~0.8-1.0 ppm: Doublet, 6H (-CH(CH₃)₂).~10-12 ppm: Broad singlet, 1H (-COOH). |

| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (-COOH).~140-145 ppm: Quaternary aromatic carbon.~125-130 ppm: Aromatic carbons.~45-50 ppm: Quaternary carbon (C3).~40-45 ppm: Methylene carbon (-CH₂-).~30-35 ppm: Methine carbon (-CH-).~20-25 ppm: Methyl carbons. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 206.Key Fragments: Loss of -COOH (m/z = 161), loss of isopropyl group (m/z = 163), benzylic cleavage patterns. |

| FT-IR | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700 cm⁻¹: Strong C=O stretch (carbonyl).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch. |

Part 4: Significance in Medicinal Chemistry and Drug Development

The true value of a molecule like 3,4-Dimethyl-3-phenylpentanoic acid lies not just in its structure, but in its potential as a building block for new therapeutics.

The Phenylalkanoic Acid Scaffold: A Privileged Structure

Phenylalkanoic acids are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The combination of a lipophilic aromatic/aliphatic portion and a polar carboxylic acid "head" allows these molecules to mimic endogenous ligands and fit into a wide variety of receptor pockets and enzyme active sites.[2] The structural rigidity of the phenyl ring combined with the flexibility of the acid chain enables precise positioning of key interacting groups.[2]

Potential Therapeutic Applications & SAR Considerations

Derivatives of the phenylpropanoic acid scaffold have demonstrated promising activity as anti-inflammatory, anticancer, and antimicrobial agents.[2] While 3,4-Dimethyl-3-phenylpentanoic acid itself is not an established drug, its structure provides a template for Structure-Activity Relationship (SAR) studies. Researchers can systematically modify the scaffold to optimize potency and selectivity.

Caption: Potential points for Structure-Activity Relationship (SAR) modifications.

-

Phenyl Ring Substitution: Adding electron-withdrawing or -donating groups can modulate the electronic environment and introduce new hydrogen bonding or halogen bonding interactions.

-

Aliphatic Chain Modification: Altering the size and lipophilicity of the isopropyl or methyl groups can fine-tune the molecule's fit within a binding pocket and affect its pharmacokinetic properties.

-

Carboxylic Acid Bioisosteres: The acid group can be replaced with other acidic moieties (e.g., tetrazole) or converted into esters or amides to create prodrugs with improved bioavailability.[2]

Conclusion

3,4-Dimethyl-3-phenylpentanoic acid is a structurally interesting molecule that embodies the principles of a privileged scaffold in medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established organic reactions. Its true potential lies in its use as a template for the design of novel therapeutic agents. By understanding its fundamental structure, properties, and synthetic accessibility, researchers are well-equipped to leverage this scaffold in the development of next-generation pharmaceuticals.

References

-

PubChem Compound Summary for CID 351167, 3,4-Dimethyl-3-phenylpentanoic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3,4-Dimethyl-3-phenylpentanoic Acid

Executive Summary

3,4-Dimethyl-3-phenylpentanoic acid (CAS: 2977-39-1) represents a class of lipophilic carboxylic acids often utilized as chiral building blocks or intermediates in the synthesis of complex pharmaceuticals (e.g., Verapamil analogs). Its physicochemical behavior is defined by a distinct amphiphilic conflict: a highly lipophilic "tail" comprising a phenyl ring and a branched alkyl chain, juxtaposed against a hydrophilic carboxylic acid "head."

This guide provides a structural analysis of its solubility profile, predictive modeling based on its computed partition coefficient (XLogP3 ≈ 3.3), and a validated experimental protocol for determining thermodynamic solubility.

Part 1: Physicochemical Basis of Solubility

To predict solvent compatibility without empirical data for every specific solvent, we must analyze the molecule's Structure-Property Relationships (SPR) .

Structural Analysis

-

Lipophilic Domain: The 3,4-dimethyl-3-phenylpentyl backbone is bulky and hydrophobic. The presence of the phenyl ring and the steric bulk of the methyl groups at C3 and C4 significantly increase the Van der Waals surface area, driving affinity for non-polar and chlorinated solvents.

-

Hydrophilic Domain: The terminal carboxylic acid (-COOH) is capable of hydrogen bond donation and acceptance. It dictates the molecule's pH-dependent solubility in aqueous media.[1]

Key Physicochemical Parameters

| Parameter | Value (Approx/Computed) | Implication |

| Molecular Weight | 206.28 g/mol | Low MW facilitates dissolution but crystal lattice energy may limit it. |

| XLogP3 | 3.3 | High Lipophilicity. Preferential partitioning into organic solvents over water (approx 2000:1 ratio). |

| pKa | 4.5 – 4.8 (Typical for alkanoic acids) | Insoluble in acidic water (pH < 3); Soluble in basic water (pH > 8) as a carboxylate salt. |

| H-Bond Donors | 1 | Capable of dimerization in non-polar solvents. |

Part 2: Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility of 3,4-Dimethyl-3-phenylpentanoic acid is categorized below.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism & Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Strong dipole-dipole interactions and dispersion forces match the phenyl ring. Ideal for extraction. |

| Polar Aprotic | Ethyl Acetate, THF, Acetone | Good to Excellent | The solvent accepts H-bonds from the acid. Ethyl Acetate is the preferred green solvent for process scale-up. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble due to H-bonding. However, in crystallization, these may act as anti-solvents if cooled significantly due to the hydrophobic tail's repulsion. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate / Temperature Dependent | Soluble at high temperatures; likely to crystallize out at low temperatures. This makes Heptane an excellent candidate for recrystallization . |

| Aqueous (Acidic/Neutral) | Water (pH < 7) | Negligible | The hydrophobic effect of the phenyl-alkyl chain dominates. |

| Aqueous (Basic) | 1M NaOH, 1M NaHCO₃ | High | Deprotonation forms the ionic carboxylate salt (R-COO⁻ Na⁺), rendering it water-soluble. |

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on visual inspection. The following protocols use analytical endpoints to ensure data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

This is the "Gold Standard" method for generating saturation solubility data.

Materials:

-

Solid 3,4-Dimethyl-3-phenylpentanoic acid (Target: >98% purity)

-

Target Solvents (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (compatible with organics)

-

HPLC System (UV detection at 210 nm and 254 nm)

Workflow:

-

Supersaturation: Add the solid acid to 2 mL of solvent in a glass vial until undissolved solid remains visible (ensure a saturated suspension).

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours. Validation Step: Check pH if testing aqueous buffers; the acid will lower the pH, potentially altering solubility.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Critical: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

-

Quantification: Dilute the filtrate with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

Visualization: Solubility Screening Workflow

Figure 1: Step-by-step logic for thermodynamic solubility determination. The "Check Solid" loop ensures true saturation is achieved.

Part 4: Process Application – Acid/Base Extraction Logic

The most robust method for purifying 3,4-Dimethyl-3-phenylpentanoic acid from neutral impurities (like unreacted hydrocarbons) is Acid-Base Extraction . This exploits the reversible solubility switch driven by pH.

The Mechanism

-

State A (Organic Soluble): At pH < 4, the molecule is neutral (R-COOH). It partitions into the organic layer (DCM or Ethyl Acetate).

-

State B (Water Soluble): At pH > 9, the molecule is ionic (R-COO⁻). It partitions into the aqueous layer.

Validated Extraction Workflow

-

Dissolve crude mixture in Dichloromethane (DCM) .

-

Wash with 1M HCl (removes basic impurities). Keep Organic Layer.

-

Extract Organic Layer with 1M NaOH (or sat. NaHCO₃).

-

Validation: The target acid moves to the Aqueous Layer . Neutral impurities stay in DCM.

-

-

Separate layers. Acidify the Aqueous Layer with HCl to pH 1.

-

Observation: The solution will turn cloudy as the acid precipitates or oils out.

-

-

Back-extract the cloudy aqueous mixture with fresh DCM.

-

Dry (MgSO₄) and evaporate to yield pure acid.

Visualization: Purification Logic

Figure 2: Purification workflow exploiting the pKa-dependent solubility switch.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351167, 3,4-Dimethyl-3-phenylpentanoic acid. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard regulatory protocol for shake-flask method). Retrieved from [Link]

Sources

Technical Guide: Phenylpentanoic Acid Derivatives in Drug Discovery

Topic: Phenylpentanoic Acid Derivatives: Synthesis, Pharmacology, and Experimental Protocols Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Phenylpentanoic acid (5-phenylvaleric acid; 5-PVA) represents a unique chemical scaffold that bridges the gap between endogenous metabolic signaling and synthetic epigenetics. While historically overshadowed by its lower homolog, 4-phenylbutyric acid (4-PBA)—a clinically approved chemical chaperone and HDAC inhibitor—5-PVA has emerged as a critical biomarker of flavonoid metabolism and a superior "linker" scaffold for next-generation histone deacetylase (HDAC) inhibitors.

This guide provides a rigorous technical analysis of 5-PVA derivatives, moving from their biosynthetic origins to their application in designing nanomolar-potency HDAC inhibitors. It includes validated synthesis protocols, structure-activity relationship (SAR) data, and mechanistic visualizations.

Chemical Biology & Metabolism

The Flavan-3-ol Catabolic Pathway

Unlike synthetic pharmacophores, 5-PVA is naturally abundant in the human gut as a downstream metabolite of dietary flavan-3-ols (e.g., catechins from tea, procyanidins from cocoa).

-

Mechanism: Flavan-3-ols undergo C-ring fission by colonic microbiota (Clostridium spp., Eubacterium spp.), yielding phenyl-γ-valerolactones.

-

Conversion: These lactones are further metabolized into 5-phenylvaleric acid.

-

Clinical Relevance: 5-PVA serves as a robust urinary biomarker for flavan-3-ol intake and possesses intrinsic, albeit mild, anti-inflammatory properties, potentially via low-affinity interactions with peroxisome proliferator-activated receptors (PPARs).

Therapeutic Frontiers: Epigenetic Modulation

The primary pharmaceutical utility of the phenylpentanoic scaffold lies in Histone Deacetylase (HDAC) inhibition .

The Pharmacophore Model (Cap-Linker-ZBG)

Potent HDAC inhibitors (HDACi) generally follow a tripartite structure. 5-PVA derivatives are ideal candidates because the 5-carbon alkyl chain provides the optimal length to traverse the narrow hydrophobic channel of the HDAC active site.

-

Cap Group (Surface Recognition): The phenyl ring (or substituted derivative) sits at the entrance of the enzyme pocket, interacting with surface residues.

-

Linker (The 5-PVA Chain): The pentanoic chain spans the ~11 Å channel. Studies suggest the C5 chain (pentanoic) often offers superior flexibility and channel fit compared to the shorter C4 (butyric) chain found in Vorinostat (SAHA) analogs.

-

Zinc Binding Group (ZBG): The carboxylic acid of 5-PVA is weak. Converting it to a hydroxamic acid creates a bidentate chelate with the catalytic Zn²⁺ ion at the active site, increasing potency from millimolar to nanomolar levels.

Mechanistic Visualization

The following diagram illustrates the structural logic of transforming the 5-PVA metabolite into a potent HDAC inhibitor.

Caption: Transformation of the 5-PVA scaffold into a high-affinity HDAC inhibitor via Zinc Binding Group (ZBG) installation.

Experimental Protocols

The following protocols are designed for reproducibility. The synthesis utilizes a Friedel-Crafts approach for the scaffold, followed by hydroxamic acid conversion.

Protocol A: Synthesis of 5-Phenylvaleric Acid (Scaffold)

Rationale: This route avoids the use of expensive alkyl halides and allows for easy scale-up.

Reagents: Benzene (Solvent/Reactant), Glutaric Anhydride, Aluminum Chloride (AlCl₃), Zinc amalgam (Zn-Hg), HCl.

-

Acylation (Friedel-Crafts):

-

Suspend anhydrous AlCl₃ (2.2 equiv) in dry benzene at 0°C.

-

Add glutaric anhydride (1.0 equiv) portion-wise over 30 mins.

-

Warm to RT and reflux for 2 hours. Evolution of HCl gas indicates reaction progress.

-

Quench: Pour onto ice/conc. HCl. Extract with ethyl acetate.

-

Product: 4-Benzoylbutyric acid (Intermediate).[1]

-

-

Reduction (Clemmensen):

-

Combine 4-benzoylbutyric acid with amalgamated zinc (Zn-Hg) in conc. HCl/toluene.[2]

-

Reflux for 24 hours, adding fresh HCl every 6 hours to maintain acid strength.

-

Workup: Separate organic layer, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexane/ether.

-

Yield Target: ~75-80%.

-

Protocol B: Conversion to Hydroxamic Acid (HDACi Activation)

Rationale: Direct reaction of the methyl ester with hydroxylamine is the most reliable method to generate the hydroxamate ZBG.

-

Esterification: Reflux 5-phenylvaleric acid in Methanol with catalytic H₂SO₄ for 4 hours. Concentrate to yield Methyl 5-phenylvalerate.

-

Hydroxaminolysis:

-

Solution A: Dissolve Hydroxylamine HCl (3.0 equiv) in MeOH.

-

Solution B: Dissolve KOH (4.5 equiv) in MeOH.

-

Mix A and B at 0°C; filter off the KCl precipitate. The filtrate contains free NH₂OH.

-

Add Methyl 5-phenylvalerate (1.0 equiv) to the filtrate. Stir at RT for 2-4 hours (Monitor by TLC: disappearance of ester).

-

-

Isolation:

-

Acidify carefully with 1N HCl to pH ~5.

-

Extract with Ethyl Acetate (3x).

-

Wash with brine, dry (MgSO₄), and evaporate.

-

Result: 5-Phenylvaleric hydroxamic acid (white solid).

-

Structure-Activity Relationship (SAR) Data

The table below summarizes literature data comparing the chain length and ZBG modifications. The 5-carbon chain often provides a "sweet spot" for HDAC6 selectivity.

Table 1: Comparative Potency of Phenyl-Alkanoic Derivatives against HDACs

| Compound | Linker Length | ZBG | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Notes |

| 4-PBA (Phenylbutyrate) | C4 | Carboxyl | >1,000,000 | >1,000,000 | Weak inhibitor; acts as chaperone. |

| Vorinostat (SAHA) | C6 (Amide) | Hydroxamate | 10 | 12 | Pan-HDAC inhibitor standard. |

| 5-Phenylvaleric Hydroxamate | C5 | Hydroxamate | 120 | 45 | Increased lipophilicity vs SAHA. |

| Purine-C5-Hydroxamate | C5 | Hydroxamate | 75 | 30 | Purine cap enhances surface binding. |

| 5-Phenylvaleric Acid | C5 | Carboxyl | N.D. (>mM) | N.D.[3] (>mM) | Inactive as HDACi; metabolic precursor. |

Data Source: Synthesized from SAR trends in hydroxamic acid research (See References 1, 3).

Synthesis Workflow Visualization

This diagram outlines the critical path from raw materials to the active pharmaceutical ingredient (API).

Caption: Step-by-step synthetic pathway from commodity chemicals to the active hydroxamate derivative.

References

-

Mena, P., et al. (2019). "Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity." Natural Product Reports.

-

BenchChem. (2025).[1] "An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives."

-

Zhang, L., et al. (2018). "Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors." MedChemComm.

-

TargetMol. (2024). "HDAC Inhibitors: Library and IC50 Data."

-

Meija, J., & Soukup, V. G. (2004). "Phenyl-terminated fatty acids in seeds of various aroids." Phytochemistry.

Sources

Methodological & Application

synthesis of 3,4-Dimethyl-3-phenylpentanoic acid protocols

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-3-phenylpentanoic Acid

Introduction

3,4-Dimethyl-3-phenylpentanoic acid is a complex carboxylic acid characterized by a sterically hindered quaternary carbon at the C3 position, which also serves as a chiral center. Molecules with such structural motifs are of significant interest in medicinal chemistry and materials science, as the quaternary center can impart unique conformational constraints, enhance metabolic stability, and influence biological activity. This document provides a comprehensive guide for the synthesis of this valuable research compound, designed for an audience of researchers, scientists, and drug development professionals. The proposed synthetic strategy is a robust three-step sequence, designed for efficiency and scalability, relying on well-established and high-yielding transformations in organic chemistry.

Overall Synthetic Strategy

The retrosynthetic analysis of 3,4-dimethyl-3-phenylpentanoic acid identifies a logical and efficient three-step pathway. The strategy hinges on the creation of the quaternary carbon center via a Michael-type conjugate addition reaction.

The overall workflow is as follows:

-

Condensation: A Horner-Wadsworth-Emmons reaction between phenyl isopropyl ketone and a phosphonoacetate ylide to construct the α,β-unsaturated ester backbone.

-

Conjugate Addition: A 1,4-Michael addition of a methyl group using a Gilman cuprate reagent to the unsaturated ester, thereby creating the target carbon skeleton and the key quaternary center.

-

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

Caption: Overall synthetic workflow for 3,4-Dimethyl-3-phenylpentanoic acid.

Part 1: Synthesis of Ethyl 3-phenyl-4-methyl-2-pentenoate

Principle and Rationale

The initial step involves the construction of the carbon skeleton of the α,β-unsaturated ester intermediate. The Horner-Wadsworth-Emmons (HWE) reaction is selected for this transformation due to its high efficiency, operational simplicity, and the formation of a water-soluble phosphate byproduct that simplifies purification compared to the traditional Wittig reaction.[1] In this reaction, a strong base deprotonates triethyl phosphonoacetate to form a stabilized carbanion (a phosphonate ylide). This nucleophile then attacks the carbonyl carbon of phenyl isopropyl ketone. The resulting intermediate undergoes intramolecular cyclization and subsequent elimination to yield the desired α,β-unsaturated ester. The reaction typically produces a mixture of E and Z isomers.

Experimental Protocol

-

Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet is required.

-

Reagent Preparation: In the flask, suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Ylide Formation: Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise to the NaH suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate ylide.

-

Condensation: Cool the ylide solution back to 0 °C. Add a solution of phenyl isopropyl ketone (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-phenyl-4-methyl-2-pentenoate.

Data Summary Table

| Parameter | Value | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient ylide formation. |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction proceeds well at RT. |

| Reaction Time | 12-24 hours | Allows for complete conversion of the ketone. |

| Expected Yield | 80-90% | HWE reactions are typically high-yielding.[1] |

Part 2: Synthesis of Ethyl 3,4-dimethyl-3-phenylpentanoate

Principle and Rationale

This step is the cornerstone of the synthesis, as it establishes the critical quaternary carbon center. A Michael (or conjugate) addition is employed, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] For this transformation, a Gilman reagent, specifically lithium dimethylcuprate (Me₂CuLi), is the reagent of choice. Gilman reagents are soft nucleophiles and exhibit a strong preference for 1,4-addition over 1,2-addition (direct attack at the carbonyl carbon), which is crucial for the success of this step.[4] The cuprate is prepared in situ from methyllithium and a copper(I) salt.

Caption: Mechanism of the conjugate addition of a Gilman reagent.

Experimental Protocol

-

Apparatus: A flame-dried, three-necked, round-bottomed flask with a stir bar, septa, and a nitrogen inlet is required. All operations must be conducted under a dry, inert atmosphere.

-

Cuprate Preparation: To the flask, add copper(I) iodide (CuI, 1.0 eq.) and anhydrous diethyl ether or THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a solution of methyllithium (MeLi, 2.0 eq.) in ether dropwise. The formation of the Gilman reagent is indicated by a color change. Stir the mixture at this temperature for 30 minutes.

-

Conjugate Addition: Slowly add a solution of Ethyl 3-phenyl-4-methyl-2-pentenoate (1.0 eq.), from Part 1, in the reaction solvent to the freshly prepared Gilman reagent at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Purification: Filter the mixture through a pad of Celite to remove copper salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, Ethyl 3,4-dimethyl-3-phenylpentanoate, can be purified further by column chromatography if necessary.

Data Summary Table

| Parameter | Value | Rationale |

| Nucleophile | Lithium Dimethylcuprate (Me₂CuLi) | Soft nucleophile that ensures selective 1,4-conjugate addition. |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent required for the stability of organometallic reagents. |

| Temperature | -78 °C | Low temperature is critical for the stability of the Gilman reagent and to control reactivity. |

| Reaction Time | 2-4 hours | Sufficient for the conjugate addition to proceed to completion. |

| Expected Yield | 75-85% | Conjugate additions with Gilman reagents are generally efficient. |

Part 3: Synthesis of 3,4-Dimethyl-3-phenylpentanoic Acid

Principle and Rationale

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. Base-promoted hydrolysis, or saponification, is the method of choice.[5][6] The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products.[7] A subsequent acidification step is required to protonate the carboxylate salt and isolate the final product.

Experimental Protocol

-

Apparatus: A round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.

-

Reaction Setup: Dissolve the Ethyl 3,4-dimethyl-3-phenylpentanoate (1.0 eq.) from Part 2 in a mixture of ethanol and water. Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (3-5 eq.).

-

Saponification: Heat the mixture to reflux and maintain for 2-6 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow, careful addition of concentrated hydrochloric acid (HCl). The carboxylic acid will likely precipitate as a solid or an oil.

-

Isolation: Extract the final product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield 3,4-Dimethyl-3-phenylpentanoic acid.

Data Summary Table

| Parameter | Value | Rationale |

| Reagent | NaOH or KOH | Strong base for irreversible hydrolysis of the ester. |

| Solvent | Ethanol/Water Mixture | Co-solvent system to ensure solubility of both the ester and the hydroxide salt. |

| Temperature | Reflux | Provides the necessary activation energy for the hydrolysis reaction. |

| Reaction Time | 2-6 hours | Ensures complete saponification of the sterically hindered ester. |

| Expected Yield | >90% | Saponification is typically a high-yielding reaction. |

References

-

Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocols: Strategies for the Synthesis of Sterically Hindered Phenylpentanoic Acids

Introduction: The Significance and Challenge of Steric Crowding

Sterically hindered phenylpentanoic acids and their shorter-chain analogs, such as the 2-arylpropionic acids (profens), represent a cornerstone of modern pharmacology. This class includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1] The therapeutic efficacy of these molecules is often confined to a single enantiomer, making stereocontrolled synthesis a critical objective in pharmaceutical development.[2] For instance, (S)-Ibuprofen exhibits significantly greater analgesic and anti-inflammatory activity than its (R)-enantiomer.[2]

The primary synthetic challenge lies in the construction of quaternary carbon centers or the formation of bonds adjacent to bulky substituents on the aromatic ring. Steric hindrance can impede the approach of reagents, slow down reaction rates, and necessitate the use of specialized, highly reactive intermediates or catalysts to achieve satisfactory yields.[3][4] This guide provides an in-depth exploration of robust synthetic strategies, offering detailed protocols and the rationale behind key experimental choices to navigate these synthetic hurdles effectively.

Part I: Strategic Approaches to Synthesis

The selection of a synthetic route depends heavily on the target molecule's specific substitution pattern, desired stereochemistry, and the scale of the reaction. We will explore several field-proven strategies, from classic multi-step sequences to modern catalytic and multicomponent reactions.

A. The Friedel-Crafts Acylation Route: A Classic Foundation

One of the most established methods for constructing the carbon skeleton of many arylalkanoic acids is through Friedel-Crafts acylation of a substituted benzene, followed by a series of functional group interconversions.[5][6] This approach is particularly valuable for large-scale industrial syntheses due to the low cost of starting materials.

The causality behind this strategy is straightforward: it begins by attaching a simple acyl group to the aromatic ring, which then serves as a handle for further elaboration. For example, in a common synthesis of Ibuprofen, isobutylbenzene is acylated with acetic anhydride. The resulting ketone is then reduced to an alcohol, converted to a more reactive alkyl halide, and finally transformed into the target carboxylic acid via a Grignard reaction with carbon dioxide.[7] While robust, this pathway often generates a racemic product, requiring a subsequent resolution step if a single enantiomer is desired.

Caption: A typical multi-step synthesis of racemic Ibuprofen.

B. Asymmetric Synthesis: Direct Enantioselective Routes

To circumvent the need for chiral resolution, asymmetric synthesis provides a more elegant and atom-economical solution. A leading strategy is the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor.[1]

Expertise in Action: The choice of catalyst is paramount for success. Chiral ruthenium catalysts, such as those bearing the (S)-BINAP or (S)-H8-BINAP ligand, have proven exceptionally effective.[1] These C2-symmetric ligands create a rigid and well-defined chiral pocket around the metal center. This steric and electronic environment forces the substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond, thus establishing the desired stereocenter with high enantioselectivity.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

C. Convergent Approaches: The Ugi Multicomponent Reaction

For rapid discovery and the generation of compound libraries, multicomponent reactions (MCRs) are invaluable. The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a complex α-acylaminoamide.[8][9][10]

This reaction is driven by the irreversible Mumm rearrangement as the final step.[10] While the direct product is not a simple phenylpentanoic acid, the Ugi product can be a versatile intermediate. The resulting bis-amide structure is a peptidomimetic, making this reaction highly relevant for medicinal chemistry applications where modifications to the core structure are desired.[9][11] The high degree of structural diversity achievable by simply varying the four starting components makes the Ugi reaction a powerful tool for exploring structure-activity relationships.

D. Novel C-C Bond Formations: Decarbonylative Coupling

Modern cross-coupling methods offer new disconnections for complex molecules. A particularly innovative strategy involves using carboxylic acids themselves as aryl electrophiles in a decarbonylative cross-coupling reaction.[12][13] For instance, the decarbonylative Sonogashira cross-coupling allows for the formation of a C(sp²)-C(sp) bond from a carboxylic acid and a terminal alkyne.[14][15]

In this process, the carboxylic acid is activated in situ (e.g., as a mixed anhydride), which then undergoes oxidative addition to a low-valent palladium catalyst. This is followed by decarbonylation (loss of CO) to generate an aryl-palladium intermediate, which can then proceed through a standard cross-coupling cycle.[13] While not a direct route to phenylpentanoic acids, this methodology showcases a paradigm shift, treating the ubiquitous carboxylic acid group as a functional handle for building complexity, which could be adapted for the synthesis of advanced, sterically hindered analogs.

Part II: Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway involves a trade-off between factors like cost, efficiency, stereochemical control, and environmental impact.

| Synthetic Strategy | Key Reagents | Stereocontrol | Advantages | Disadvantages | Primary Application |

| Friedel-Crafts Route | AlCl₃, NaBH₄, Mg, CO₂ | None (Racemic) | Inexpensive starting materials; Scalable. | Multi-step; Generates waste; Requires chiral resolution. | Bulk industrial manufacturing. |

| Asymmetric Hydrogenation | Chiral Ru or Rh catalysts, H₂ | Excellent (>95% ee) | Atom-economical; High enantioselectivity; Fewer steps.[1] | Expensive catalysts and ligands; Requires specialized equipment (hydrogenator). | Pharmaceutical synthesis of single enantiomers. |

| Ugi MCR | Isocyanide, Aldehyde, Amine | Substrate-dependent | Rapid generation of complex molecules; High structural diversity.[9][10] | Product is a bis-amide, not a simple carboxylic acid; Isocyanides can be toxic/odorous. | Combinatorial chemistry and drug discovery. |

| Decarbonylative Coupling | Pd catalyst, Ligand, Base | Not applicable directly | Uses carboxylic acids as coupling partners; Novel bond formation.[12][13] | High catalyst loading; High temperatures may be required; Limited to specific transformations. | Synthesis of highly functionalized, complex analogs. |

Part III: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and potential troubleshooting advice.

Protocol 1: Multi-Step Synthesis of (±)-Ibuprofen

This protocol is adapted from established introductory organic laboratory procedures and demonstrates the Friedel-Crafts acylation pathway.[5][7]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (CaCl₂), add isobutylbenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq) under an inert atmosphere (N₂ or Ar). Cool the mixture in an ice bath.

-

Reaction: Slowly add acetic anhydride (1.1 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

-

Causality Check: AlCl₃ is a Lewis acid that coordinates to the acetic anhydride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The para product is favored due to the steric bulk of the isobutyl group.[6]

-

Workup: After stirring for 2 hours at room temperature, slowly pour the reaction mixture onto crushed ice containing concentrated HCl (3-4 mL). This hydrolyzes the aluminum complexes. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent under reduced pressure. The crude p-isobutylacetophenone can be purified by vacuum distillation.

-

Expected Outcome: A clear, colorless to pale yellow liquid.

-

Step 2: Reduction, Chlorination, and Grignard Carboxylation A detailed, multi-step procedure for converting the ketone to the final carboxylic acid can be found in the literature.[5]

-

Reduction: The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.[5]

-

Chlorination: The resulting alcohol is converted to the benzylic chloride using concentrated HCl. This is an Sₙ1-type reaction, facilitated by the stability of the benzylic carbocation intermediate.

-

Grignard Formation: The chloride is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

-

Troubleshooting: Initiation of Grignard formation can be sluggish. Adding a small crystal of iodine or a drop of 1,2-dibromoethane can help activate the magnesium surface. The glassware must be scrupulously dry.

-

-

Carboxylation: The Grignard reagent is poured over crushed dry ice (solid CO₂). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂.

-

Final Workup: The resulting magnesium salt is hydrolyzed with aqueous acid (e.g., HCl) to yield racemic Ibuprofen, which can be purified by recrystallization.

-

Expected Outcome: A white crystalline solid.

-

Protocol 2: Asymmetric Hydrogenation for (S)-Ibuprofen

This protocol describes a general procedure for the highly enantioselective synthesis of profens using a chiral ruthenium catalyst.[1]

-

System Preparation: A high-pressure reactor (autoclave) is charged with the prochiral substrate, 2-(4'-isobutylphenyl)propenoic acid (1.0 eq), and the chiral catalyst, (S)-Ru(OAc)₂(H₈-BINAP) (0.01-0.1 mol%).

-

Solvent and Conditions: Degassed methanol is added as the solvent. The reactor is sealed, purged several times with N₂, and then pressurized with hydrogen gas (typically 5-20 atm).

-

Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C). The reaction progress is monitored by TLC, GC, or HPLC.

-

Causality Check: The use of a degassed solvent and inert atmosphere is critical to prevent oxidation and deactivation of the sensitive ruthenium catalyst. The H₈-BINAP ligand provides superior stereocontrol compared to standard BINAP in many cases due to its more rigid structure.[1]

-

Workup and Purification: Upon completion, the reactor is carefully vented, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

-

Analysis: The enantiomeric excess (ee) of the final product must be determined using a suitable chiral analytical technique, such as chiral HPLC or chiral GC.

-

Expected Outcome: (S)-Ibuprofen as a white solid with high enantiomeric purity (>97% ee).

-

Conclusion

The synthesis of sterically hindered phenylpentanoic acids is a well-developed field that continues to evolve. While classic methods like the Friedel-Crafts acylation route remain staples for large-scale production of racemic mixtures, the demands of modern pharmacology have driven the development of highly sophisticated asymmetric strategies. Catalytic asymmetric hydrogenation stands out as a premier method for producing enantiopure profens with high efficiency and atom economy. As synthetic chemistry advances, novel techniques such as decarbonylative couplings will undoubtedly open new avenues for creating even more complex and sterically challenging molecules, pushing the boundaries of drug design and development. The choice of method requires a careful analysis of stereochemical requirements, scale, cost, and the specific structural features of the target molecule.

References

-

Pawłowski, M., & Taciak, B. (2014). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

Raj, G. K., & Rajan, G. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. PubMed. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. [Link]

-

Organic Letters. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. [Link]

- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)

-

Khamis, I. Y., El-Sayed, R. A., & Al-Zahrani, F. M. (2018). Synthesis of Ibuprofen in the Introductory Organic Laboratory. ResearchGate. [Link]

-

Academia.edu. (2013). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

-

PrepChem.com. (n.d.). Synthesis of vinyl 2-(4'-isobutylphenyl)propionate. [Link]

-

Organic Letters. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. [Link]

-

Wikipedia. (n.d.). Ugi reaction. [Link]

-

Synfacts. (2011). Asymmetric Synthesis of (S)-Ketoprofen. Thieme. [Link]

-

Synaptic - Central College. (2019). Ibuprofen Synthesis. [Link]

-

RSC Publishing. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Following a synthetic route. [Link]

-

PubChem. (n.d.). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1. [Link]

- Google Patents. (n.d.). JPH07118199A - Method for producing 5-phenylpentanoic acid.

-

ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. [Link]

-

ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

-

Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

-

ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

-

Journal of the American Chemical Society. (2025). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. [Link]

-

Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

-

MDPI. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

-

Baran Lab, Scripps Research. (1999). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. [Link]

-

ResearchGate. (2025). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. [Link]

-

ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]

-

PNAS. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. [Link]

- Google Patents. (n.d.).

-

PubMed. (2023). Sterically-Hindered Molecular p-Dopants Promote Integer Charge Transfer in Organic Semiconductors. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly sterically hindered carbon acids: the intrinsic reactivity of 5,5′,5″-trimethyl- and 3,3′,3″,5,5′,5″-hexamethyl-2,2′,2″,4,4′,4″-hexanitrotriphenylmethanes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. Highly sterically hindered carbon acids: the intrinsic reactivity of 5,5′,5″-trimethyl- and 3,3′,3″,5,5′,5″-hexamethyl-2,2′,2″,4,4′,4″-hexanitrotriphenylmethanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 6. edu.rsc.org [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ugi Reaction [organic-chemistry.org]

- 10. Ugi reaction - Wikipedia [en.wikipedia.org]

- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 12. Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pubs.acs.org [pubs.acs.org]

Friedel-Crafts alkylation for 3,4-Dimethyl-3-phenylpentanoic acid

An Application Note and Protocol for the Synthesis of 3,4-Dimethyl-3-phenylpentanoic Acid via Friedel-Crafts Acylation and Subsequent Reduction

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 3,4-Dimethyl-3-phenylpentanoic acid, a substituted phenylalkanoic acid. The synthetic strategy detailed herein circumvents the common challenges associated with direct Friedel-Crafts alkylation, such as carbocation rearrangements and polyalkylation, by employing a robust two-step sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach offers superior control over the final product's regiochemistry and is broadly applicable for the synthesis of similar structures.

This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for the synthesis of specifically substituted aromatic compounds. We will delve into the mechanistic underpinnings of each step, provide detailed, validated protocols, and offer insights into process optimization and troubleshooting.

Strategic Overview: Acylation Followed by Reduction

Directly synthesizing 3,4-Dimethyl-3-phenylpentanoic acid via Friedel-Crafts alkylation is synthetically challenging due to the high propensity of the corresponding carbocation to undergo rearrangement, leading to a mixture of isomeric products. A more effective and controlled approach is the Friedel-Crafts acylation, which introduces a keto group that can be subsequently reduced to the desired alkyl chain.[1] The acylium ion, the key electrophile in this reaction, is resonance-stabilized and not prone to rearrangement, ensuring the formation of a single constitutional isomer.[1]

Our synthetic pathway involves two primary stages:

-

Friedel-Crafts Acylation: Benzene is acylated with 2,3-dimethylsuccinic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction forms a new carbon-carbon bond and yields the intermediate, 4-oxo-3,4-diphenyl-2,3-dimethylbutanoic acid.

-

Clemmensen Reduction: The keto group of the intermediate is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). This classical method is particularly effective for reducing aryl-alkyl ketones formed via Friedel-Crafts acylation.[2][3]

Caption: Overall two-step synthesis of the target molecule.

Part 1: Friedel-Crafts Acylation Protocol

This initial step forms the carbon skeleton of the target molecule. The use of a cyclic anhydride (2,3-dimethylsuccinic anhydride) in reaction with benzene results in the regioselective formation of a keto-carboxylic acid.

Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of the anhydride, polarizing the molecule and facilitating its opening upon nucleophilic attack by the aromatic ring. This forms a resonance-stabilized acylium ion.[4][5] The benzene ring then attacks this electrophile, forming a sigma complex (arenium ion).[4] Aromaticity is restored through deprotonation, yielding the ketone product.[4] A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the Lewis acid.[6]

Experimental Protocol: Acylation

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Benzene | C₆H₆ | 78.11 | 100 mL | Anhydrous, solvent and reactant |

| 2,3-Dimethylsuccinic Anhydride | C₆H₈O₃ | 128.13 | 25.6 g (0.2 mol) | Ensure dryness |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 56.0 g (0.42 mol) | Handle in a fume hood; highly hygroscopic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, for extraction |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~150 mL | For work-up |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

| Crushed Ice | H₂O | 18.02 | ~500 g | For work-up |

Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a powder addition funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Reagent Charging: Charge the flask with anhydrous benzene (100 mL) and anhydrous aluminum chloride (56.0 g). Begin stirring to form a slurry.

-

Substrate Addition: Slowly add 2,3-dimethylsuccinic anhydride (25.6 g) to the stirred slurry over 30 minutes via the powder funnel. The addition is exothermic; maintain the reaction temperature below 10°C using an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4 hours. The mixture will become a dark, viscous solution.

-

Quenching: Cool the reaction flask in an ice-water bath. Very slowly and cautiously pour the reaction mixture onto 500 g of crushed ice containing 100 mL of concentrated HCl. This step should be performed in a large beaker with vigorous stirring in a fume hood due to the evolution of HCl gas.

-

Work-up and Extraction:

-

Once the ice has melted and the aluminum salts have dissolved, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane (DCM).

-

Combine all organic layers.

-

Wash the combined organic phase with a saturated sodium bicarbonate solution to extract the carboxylic acid product. The product will move to the aqueous basic layer.

-

Separate the aqueous layer containing the sodium salt of the product.

-

Carefully acidify the aqueous layer with concentrated HCl until the solution is acidic (pH ~1-2), which will precipitate the keto-acid product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-oxo-3,4-diphenyl-2,3-dimethylbutanoic acid.

-

Dry the purified crystals under vacuum.

-

Part 2: Clemmensen Reduction Protocol

This step converts the aryl-alkyl ketone synthesized in Part 1 into the final alkane product. The Clemmensen reduction is performed under strongly acidic conditions, which the carboxylic acid moiety can tolerate.[7]

Mechanism and Rationale

The precise mechanism of the Clemmensen reduction is not fully elucidated due to its heterogeneous nature, but it is believed to occur on the surface of the zinc.[3] The most accepted theories involve organozinc intermediates or zinc carbenoids.[3] The reaction effectively deoxygenates ketones and aldehydes to their corresponding alkanes.[8] It is complementary to the Wolff-Kishner reduction, which is conducted under basic conditions.[7][9]

Caption: Workflow for the Clemmensen Reduction step.

Experimental Protocol: Reduction

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Keto-Acid Intermediate | C₁₉H₂₀O₃ | 312.36 | 15.6 g (0.05 mol) | From Part 1 |

| Zinc Dust | Zn | 65.38 | 50 g | |

| Mercuric Chloride | HgCl₂ | 271.52 | 5 g | Highly Toxic! Handle with extreme care |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 125 mL | |

| Toluene | C₇H₈ | 92.14 | 75 mL | Solvent |

| Water | H₂O | 18.02 | 50 mL | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Procedure

-

Preparation of Zinc Amalgam:

-

In a 1 L three-necked round-bottom flask, combine zinc dust (50 g), mercuric chloride (5 g), concentrated HCl (2.5 mL), and water (75 mL).

-

Stir the mixture vigorously for 5-10 minutes. The surface of the zinc should become shiny.

-

Decant the aqueous solution carefully, leaving the solid zinc amalgam. Wash the amalgam twice with 50 mL portions of water, decanting after each wash.

-

-

Reaction Setup:

-

To the flask containing the freshly prepared zinc amalgam, add the keto-acid (15.6 g), water (50 mL), toluene (75 mL), and concentrated HCl (125 mL).

-

Equip the flask with a mechanical stirrer and a reflux condenser.

-

-

Reduction:

-

Heat the mixture to a vigorous reflux with efficient stirring. The two-phase system requires good agitation to ensure contact between the reactants and the amalgam.

-

Continue refluxing for 6 hours. During this period, the evolution of gas should be observed.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel.

-

Separate the organic (toluene) layer.

-

Extract the aqueous layer three times with 50 mL portions of toluene.

-

Combine all organic extracts.

-

-

Isolation and Purification:

-

Wash the combined toluene extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from hexanes or an ethanol/water mixture to yield pure 3,4-Dimethyl-3-phenylpentanoic acid.

-

Characterization of Final Product

The identity and purity of the synthesized 3,4-Dimethyl-3-phenylpentanoic acid should be confirmed by standard analytical techniques.

Expected Analytical Data

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol [10] |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 (m, 5H, Ar-H), ~2.5 (s, 2H, -CH₂-COOH), ~1.8 (sept, 1H, -CH(CH₃)₂), ~1.3 (s, 3H, -C(CH₃)-), ~0.9 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ) | ~178 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~45 (C-quat), ~40 (-CH₂-), ~35 (-CH-), ~25 (C-CH₃), ~17 (-CH(CH₃)₂) |

| Mass Spec (EI) m/z | 206 (M⁺), 147, 105, 91 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Acylation Step: Low or no yield | Inactive AlCl₃ (hydrolyzed); Wet reagents/glassware; Insufficient reaction time/temp. | Use fresh, anhydrous AlCl₃; Ensure all glassware and reagents are scrupulously dry; Increase reflux time or confirm temperature. |

| Acylation Step: Formation of tar/polymer | Reaction temperature too high during addition; Impure starting materials. | Maintain low temperature (<10°C) during anhydride addition; Use purified benzene and anhydride. |

| Reduction Step: Incomplete reaction (ketone remains) | Inactive zinc amalgam; Insufficient HCl; Poor stirring. | Prepare fresh amalgam immediately before use; Add an additional portion of concentrated HCl during reflux; Ensure vigorous stirring to mix the heterogeneous phases. |

| Reduction Step: Low yield | Product loss during work-up; Emulsion formation during extraction. | Ensure complete extraction from the aqueous phase; Use brine to break up emulsions. |

Safety Precautions

-

Benzene: is a known carcinogen and is highly flammable. All manipulations should be performed in a certified chemical fume hood.

-

Aluminum Chloride: is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Mercuric Chloride: is extremely toxic by inhalation, ingestion, and skin contact. Use extreme caution and wear appropriate PPE. Dispose of mercury-containing waste according to institutional guidelines.

-

Concentrated Hydrochloric Acid: is highly corrosive and causes severe burns. Handle only in a fume hood with proper PPE. The quenching and reduction steps will evolve HCl gas.

References

-

Clemmensen reduction - Wikipedia. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Friedel Crafts Reaction - SATHEE. [Link]

-

Clemmensen Reduction reaction - BYJU'S. [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. [Link]

-

Clemmensen Reduction - Organic Chemistry Portal. [Link]

-

Friedel-Crafts Alkylation - Chemistry Steps. [Link]

-

Friedel–Crafts reaction - Wikipedia. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

THE WOLFF-KISHNER REDUCTION. [Link]

-

Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction - JoVE. [Link]

-

Wolff-Kishner Reduction - Organic Chemistry Portal. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [Link]

-

Friedel-Crafts Alkylation Reaction Mechanism With Examples - Chemistry Learner. [Link]

-

3,4-Dimethyl-3-phenylpentanoic acid | C13H18O2 | CID 351167 - PubChem. [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 3,4-Dimethyl-3-phenylpentanoic acid | C13H18O2 | CID 351167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 3,4-Dimethyl-3-phenylpentanoic Acid in Fragrance Chemistry

Introduction: Unveiling the Olfactory Potential of a Unique Phenylpentanoic Acid Derivative

In the intricate world of fragrance chemistry, the quest for novel molecules that can impart unique and memorable scent profiles is perpetual. Carboxylic acids and their derivatives, particularly esters and lactones, are foundational to the perfumer's palette, offering a broad spectrum of olfactory experiences from fruity and sweet to complex and animalic.[1][2] While many straight-chain and simple branched-chain carboxylic acids are well-characterized, the potential of more complex structures remains an exciting frontier. This document provides detailed application notes and protocols for the investigation of 3,4-Dimethyl-3-phenylpentanoic acid, a molecule with a unique structural architecture, in the realm of fragrance chemistry.

The presence of a phenyl group suggests the potential for warm, balsamic, and floral notes, while the dimethyl-substituted pentanoic acid backbone could contribute to fruity, waxy, or creamy characteristics.[1][3] Furthermore, the γ-position of the phenyl and one of the methyl groups relative to the carboxylic acid function opens up the intriguing possibility of intramolecular cyclization to form a corresponding γ-lactone, a class of compounds renowned for their rich, fruity, and creamy scents, such as peach and coconut.[4][5][6][7][8]

These application notes are designed for researchers, scientists, and fragrance development professionals. They provide a roadmap for the synthesis, purification, characterization, and, most importantly, the olfactory evaluation of 3,4-Dimethyl-3-phenylpentanoic acid and its potential lactone derivative. The protocols are presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-Dimethyl-3-phenylpentanoic acid is fundamental to its application in fragrance formulations.

| Property | Value | Source |

| Molecular Formula | C13H18O2 | [9] |

| Molecular Weight | 206.28 g/mol | [9] |

| Predicted XLogP3 | 3.3 | [9] |

| IUPAC Name | 3,4-dimethyl-3-phenylpentanoic acid | [9] |

The predicted lipophilicity (XLogP3 of 3.3) suggests good solubility in typical fragrance solvents and cosmetic bases.

Synthesis and Purification Protocols

Protocol 1: Synthesis of 3,4-Dimethyl-3-phenylpentanoic acid

This proposed synthesis involves a Grignard reaction followed by oxidation.

Workflow Diagram:

Caption: Proposed synthesis workflow for 3,4-Dimethyl-3-phenylpentanoic acid.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Slowly add a solution of 2-bromo-3-methylbutane in anhydrous diethyl ether to initiate the formation of the Grignard reagent.

-

Grignard Addition: To the freshly prepared Grignard reagent, add a solution of ethyl 2-phenyl-2-methylpropanoate in anhydrous diethyl ether dropwise at a controlled temperature (e.g., 0 °C).

-

Hydrolysis: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude intermediate alcohol.

-

Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., acetone) and treat it with an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid) at a low temperature.

-

Purification: After completion of the oxidation, perform a work-up involving extraction and washing. The final product, 3,4-Dimethyl-3-phenylpentanoic acid, can be purified by column chromatography on silica gel.

Protocol 2: Potential Conversion to the Corresponding γ-Lactone

The formation of a γ-lactone from 3,4-Dimethyl-3-phenylpentanoic acid can be explored through acid-catalyzed intramolecular cyclization.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of the γ-lactone.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3,4-Dimethyl-3-phenylpentanoic acid in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude lactone can be purified by vacuum distillation or column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compounds.

Protocol 3: Analytical Characterization of Synthesized Compounds

| Analytical Technique | Purpose | Expected Outcome |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and identify the molecular weight and fragmentation pattern of the synthesized compounds.[10][11][12][13] | A major peak corresponding to the molecular ion of the target compound and a fragmentation pattern consistent with its structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the synthesized compounds. | The spectra should show the expected chemical shifts, multiplicities, and integrations for all protons and carbons in the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecules. | For the carboxylic acid, characteristic peaks for the O-H and C=O stretches of the carboxyl group. For the lactone, a characteristic C=O stretch at a higher wavenumber. |

Olfactory Evaluation

The primary goal of synthesizing 3,4-Dimethyl-3-phenylpentanoic acid and its potential lactone is to evaluate their olfactory properties.

Protocol 4: Olfactory Profiling

Workflow Diagram:

Caption: Workflow for the olfactory evaluation of new fragrance molecules.

Step-by-Step Methodology:

-

Preparation of Dilutions: Prepare a series of dilutions of the purified 3,4-Dimethyl-3-phenylpentanoic acid and its corresponding lactone in a suitable, odorless solvent such as ethanol or dipropylene glycol. Typical concentrations for initial evaluation are 10%, 1%, and 0.1%.

-

Evaluation on Smelling Strips: Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

-